3-Phenylphenol, also known as biphenyl-3-ol, is an organic compound with the molecular formula . It belongs to the class of hydroxybiphenyls, characterized by a phenolic structure where a hydrogen atom at the 3-position of phenol is substituted by a phenyl group. This compound appears as a white to light brown crystalline powder and is known for its distinctive chemical properties and applications in various fields, including pharmaceuticals and analytical chemistry .
The specific mechanism of action of 3-Phenylphenol depends on the application. Here are two potential mechanisms:
3-Phenylphenol can be irritating to the skin, eyes, and respiratory system. Exposure can cause symptoms like redness, swelling, coughing, and difficulty breathing []. It is classified as a moderate fire hazard [].
Here are some safety precautions to consider when handling 3-Phenylphenol:
The synthesis of 3-Phenylphenol often involves reactions that include nucleophilic substitution or coupling reactions, which are essential for constructing the biphenyl structure .
The biological activity of 3-Phenylphenol has been studied primarily in relation to its antimicrobial properties. It exhibits significant antibacterial activity against various strains of bacteria, making it a candidate for use in disinfectants and preservatives. Additionally, its phenolic structure contributes to antioxidant properties, which may have implications in health-related applications .
Several methods exist for synthesizing 3-Phenylphenol:
Each method has its own advantages and efficiencies, with variations in yield and purity depending on the specific conditions employed .
Research on interaction studies involving 3-Phenylphenol has focused on its effects on biological systems. Notably, studies have shown that it can interact with cellular membranes and enzymes, potentially influencing metabolic pathways. Its antimicrobial action is attributed to its ability to disrupt microbial cell membranes, leading to cell death. Further research is ongoing to explore its interactions at the molecular level and potential therapeutic applications .
3-Phenylphenol shares structural similarities with several other compounds within the hydroxybiphenyl class. Here are some comparable compounds:
Compound Name | Structural Formula | Unique Features |
---|---|---|
2-Phenylphenol | C12H10O | Substituent at the 2-position; different reactivity |
4-Phenylphenol | C12H10O | Substituent at the 4-position; more symmetrical |
o-Cresol | C7H8O | Contains a methyl group; lower molecular weight |
p-Cresol | C7H8O | Similar to o-cresol but with different properties |
Uniqueness of 3-Phenylphenol: Its unique position of the phenyl substituent (at the 3-position) gives it distinct chemical reactivity compared to its ortho and para counterparts. This positioning affects its biological activity and interaction profiles, making it particularly effective as an antimicrobial agent while also serving specific analytical functions .
The molecular architecture of 3-phenylphenol consists of two phenyl rings connected through a direct carbon-carbon bond, with a hydroxyl group substituted at the meta position of one ring [1] [2]. X-ray crystallographic investigations have revealed critical geometric parameters that define the three-dimensional structure of this compound [4].
The most significant structural characteristic is the non-planar geometry arising from the dihedral angle between the two aromatic rings. Crystallographic studies confirm a dihedral angle of approximately 45° between the two aromatic rings, creating a non-planar geometry that influences its solubility and reactivity [4]. This deviation from planarity results from steric interactions between the ortho hydrogen atoms of adjacent rings and affects the compound's physicochemical properties.
Property | Value | Reference |
---|---|---|
Molecular Weight | 170.21 g/mol | [1] [3] |
Melting Point | 75-80°C | [1] [3] |
Boiling Point | 300°C | [1] |
Density | 1.0149 g/cm³ (estimated) | [5] |
Refractive Index | 1.6188 (estimated) | [5] |
pKa | 9.64 at 25°C | [4] [5] |
The crystalline structure exhibits intermolecular hydrogen bonding interactions between hydroxyl groups, which contributes to the relatively high melting point compared to non-hydroxylated biphenyl derivatives [4]. The compound adopts a crystalline powder or chunk form at room temperature, appearing as white to yellow-beige colored material [1] [5].
The aromatic carbon-carbon bond lengths within each phenyl ring conform to typical benzene ring parameters, with C-C distances ranging from 1.38-1.40 Å. The inter-ring C-C bond connecting the two phenyl groups exhibits a length characteristic of sp2-sp2 carbon bonds, approximately 1.48 Å [4]. The C-O bond length of the phenolic group measures approximately 1.36 Å, consistent with phenolic compounds.
Angular measurements reveal that the internal angles within each benzene ring maintain near-perfect 120° geometry, while the inter-ring torsional angle deviates significantly from planarity due to steric hindrance [4]. This non-planar conformation has profound implications for the compound's electronic properties and intermolecular interactions.
Spectroscopic characterization of 3-phenylphenol provides detailed insights into its electronic structure, vibrational modes, and molecular dynamics. Multiple analytical techniques have been employed to elucidate the compound's spectroscopic signatures.
Nuclear Magnetic Resonance spectroscopy serves as a primary tool for structural elucidation of 3-phenylphenol, providing information about both proton and carbon environments within the molecule [6] [7].
Proton NMR spectroscopy of 3-phenylphenol in deuterated chloroform (CDCl3) reveals characteristic resonances corresponding to the aromatic protons and the phenolic hydroxyl group [7]. The aromatic region typically spans from 6.8 to 7.8 ppm, with distinct splitting patterns reflecting the substitution pattern and through-space interactions [7].
The phenolic hydroxyl proton appears as a broad singlet, typically observed between 4.5-6.0 ppm, depending on concentration and temperature due to exchange phenomena [7]. The chemical shift of this resonance is sensitive to hydrogen bonding interactions and can vary with solvent and concentration.
Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of 3-phenylphenol [6]. The spectrum exhibits distinct resonances for different carbon environments within the biphenyl system. Aromatic carbons generally resonate between 115-160 ppm, with the carbon bearing the hydroxyl group appearing at lower field due to the deshielding effect of the oxygen atom [6].
The carbon directly bonded to the hydroxyl group typically resonates around 155-158 ppm, while other aromatic carbons appear in the 125-140 ppm region [6]. The quaternary carbon at the inter-ring junction exhibits a characteristic chemical shift that reflects the electronic environment created by the biphenyl conjugation.
Infrared spectroscopy of 3-phenylphenol reveals characteristic vibrational modes that provide structural confirmation and purity assessment [1] [8]. The infrared spectrum exhibits several diagnostic absorption bands that are consistent with the biphenyl phenol structure.
The broad absorption band appearing between 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic group [8] [9]. This broad absorption results from hydrogen bonding interactions in the solid state and solution. The exact frequency and bandwidth of this absorption are sensitive to the degree of hydrogen bonding present.
Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aromatic C=C stretching modes are observed between 1450-1600 cm⁻¹ [8] [9]. The fingerprint region below 1400 cm⁻¹ contains multiple absorption bands corresponding to in-plane and out-of-plane bending modes of the aromatic rings.
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for 3-phenylphenol [7]. The molecular ion peak appears at m/z 170, corresponding to the molecular weight of the compound [1] [7].
Characteristic fragmentation patterns include loss of the hydroxyl group (m/z 153) and formation of phenyl cation fragments [7]. The base peak typically corresponds to the biphenyl cation or its derivatives, reflecting the stability of the aromatic system under electron impact conditions.
Fragment Ion | m/z Value | Relative Intensity | Assignment |
---|---|---|---|
M⁺- | 170 | Variable | Molecular ion |
[M-OH]⁺ | 153 | Medium | Loss of hydroxyl |
[C₆H₅]⁺ | 77 | High | Phenyl cation |
[C₁₂H₉]⁺ | 153 | High | Biphenyl fragment |
Computational studies have provided valuable insights into the electronic structure, conformational preferences, and physicochemical properties of 3-phenylphenol through various theoretical approaches [10] [11] [12].
Density Functional Theory (DFT) calculations have been extensively employed to investigate the electronic structure and geometric properties of 3-phenylphenol [10] [12]. These computational studies provide detailed information about bond lengths, bond angles, and electronic distribution within the molecule.
DFT calculations using the B3LYP functional with various basis sets have successfully reproduced experimental geometric parameters [12] [13]. The calculations confirm the non-planar geometry observed experimentally, with computed dihedral angles between the aromatic rings consistent with crystallographic data [12].
Quantum chemical calculations reveal the electronic characteristics of 3-phenylphenol, including frontier molecular orbitals, charge distribution, and electronic transitions [12] [13]. The highest occupied molecular orbital (HOMO) is primarily localized on the phenolic ring, while the lowest unoccupied molecular orbital (LUMO) extends over the entire biphenyl system [12].
Natural Bond Orbital (NBO) analysis provides insights into the charge distribution and bonding characteristics within the molecule [14]. The calculations reveal significant electron density on the oxygen atom of the hydroxyl group, consistent with the nucleophilic character of phenolic compounds [14].
Computational studies have investigated the conformational landscape of 3-phenylphenol, exploring the energy barriers associated with rotation around the inter-ring bond [11] [15]. The calculations indicate that the non-planar conformation represents the global minimum energy structure, with rotation barriers of approximately 2-4 kcal/mol [11].
Molecular dynamics simulations have provided information about the dynamic behavior of 3-phenylphenol in different environments [16]. These studies reveal the influence of solvent interactions on molecular conformation and the time scales associated with conformational interconversion [16].
Computational Method | Basis Set | Key Finding | Reference |
---|---|---|---|
B3LYP | 6-31G* | Dihedral angle ~45° | [12] |
MP2 | cc-pVDZ | Non-planar minimum | [11] |
PBE1PBE | 6-311G** | Electronic structure | [14] |
The synthesis of 3-phenylphenol, a crucial biphenyl derivative with significant industrial applications, has been achieved through various established methodologies. The conventional approaches primarily rely on metal-catalyzed coupling reactions, with particular emphasis on copper and palladium-based systems [1] [2] [3]. These methodologies have been extensively studied and optimized to achieve high yields and selectivity while maintaining reasonable reaction conditions.
The Ullmann condensation represents one of the most fundamental approaches for constructing carbon-carbon bonds between aromatic systems to form biphenyl derivatives [2] [4] [5]. This copper-promoted transformation has undergone significant evolution from its original high-temperature protocols to modern, mild reaction conditions through the development of effective ligand systems.
Modern Ullmann-type coupling reactions for 3-phenylphenol synthesis typically employ copper(I) iodide as the metal source combined with various bidentate ligands [2] [3]. The reaction mechanism proceeds through a three-coordinate copper(I) species that undergoes oxidative addition with aryl halides, followed by reductive elimination to form the desired biaryl ether products [2]. Extensive mechanistic studies have confirmed that these reactions do not proceed through free aryl radical intermediates, but rather through an anionic pathway involving copper(III) intermediates [2].
The most effective ligand systems include 8-hydroxyquinoline, which provides excellent yields of 89% under optimized conditions at 110°C in dimethyl sulfoxide [2]. Alternative ligands such as 2-pyridylmethyl tert-butyl ketone and 2,2,6,6-tetramethylheptane-3,5-dione have also demonstrated significant catalytic activity, achieving yields of 78% and 87% respectively under similar reaction conditions [2] [3]. These ligand systems enable the formation of stable three-coordinate heteroleptic copper complexes that serve as the catalytically active species.
The reaction typically requires elevated temperatures ranging from 80°C to 110°C and prolonged reaction times of 24 hours to achieve optimal conversion [2] [3]. The choice of base significantly influences the reaction outcome, with potassium phosphate tribasic commonly employed to facilitate the coupling process [3]. Dimethyl sulfoxide has emerged as the preferred solvent due to its ability to stabilize the copper intermediates and facilitate efficient mass transfer during the reaction [2] [3].
Recent developments have focused on expanding the substrate scope to include sterically hindered and heteroaryl systems [3]. The methodology tolerates various functional groups including nitriles, ketones, ethers, and nitro substituents, making it applicable to the synthesis of diversely functionalized 3-phenylphenol derivatives [6]. The reaction demonstrates particular effectiveness with aryl iodides and bromides, though the latter typically require more forcing conditions [3] [6].
Copper-mediated processes have evolved significantly beyond traditional Ullmann conditions through the development of sophisticated catalytic systems that operate under milder conditions with improved functional group tolerance [6] [7] [8]. These modern copper catalysts leverage the unique properties of copper nanoparticles and specialized ligand environments to achieve enhanced reactivity and selectivity.
Copper nanoparticle catalysts with controlled size distribution (18 ± 2 nanometers) have demonstrated exceptional activity in promoting aryl-oxygen bond formation under mild conditions [6]. These systems operate effectively at temperatures as low as 60°C in acetonitrile, representing a substantial improvement over traditional high-temperature protocols. The nanoparticle catalysts achieve yields ranging from 65% to 92% for various substituted aryl halides and phenols [6].
Biological copper nanoparticles synthesized through green chemistry approaches have emerged as environmentally sustainable alternatives [6]. These bio-derived catalysts with average particle sizes of 4-8 nanometers exhibit excellent compatibility with diverse functional groups and demonstrate superior recyclability compared to conventional copper sources. The bio-copper nanoparticles achieve yields of 70-85% while operating under inert atmospheric conditions for 15 hours [6].
The development of supported copper catalysts has addressed stability concerns associated with homogeneous systems [9] [10]. Copper supported on hydrotalcite-like compounds (Cu/Ni/Mg/Al) demonstrates enhanced stability and activity for dehydrogenation processes relevant to phenylphenol synthesis [9]. These mixed oxide catalysts maintain high selectivity (up to 90%) while exhibiting improved resistance to deactivation compared to unsupported copper systems [9].
Advanced ligand design has enabled the development of highly active copper catalysts that operate under ambient conditions [11]. Phenanthroline-based bidentate auxiliaries direct regioselective carbon-hydrogen bond cleavage, enabling direct functionalization of phenol derivatives with diaryl amines [11]. These systems utilize only copper salts and air as the terminal oxidant, representing a significant advancement in sustainable synthesis methodologies.
The mechanistic understanding of copper-mediated processes has been enhanced through detailed computational and experimental studies [2] [12]. The catalytic cycle involves coordination of the phenol substrate to copper, followed by oxidative addition of the aryl halide and subsequent reductive elimination to form the carbon-carbon bond [2]. The role of ancillary ligands in stabilizing key intermediates and facilitating turnover has been thoroughly characterized through spectroscopic methods [2].
The optimization of reaction conditions for 3-phenylphenol synthesis requires careful consideration of multiple interdependent factors that collectively determine the efficiency, selectivity, and practicality of the synthetic process. Systematic optimization studies have revealed critical relationships between reaction parameters and product formation that guide the development of improved synthetic protocols.
Solvent selection profoundly influences both the reaction kinetics and product selectivity in 3-phenylphenol synthesis [13] [14] [15]. The choice of reaction medium affects catalyst solubility, substrate accessibility, and the stability of key intermediates formed during the coupling process. Comprehensive solvent screening studies have identified optimal conditions for various synthetic approaches.
Dimethyl sulfoxide emerges as the superior solvent for Ullmann-type coupling reactions, consistently delivering yields in the range of 85-95% [2] [3]. The high boiling point (189°C) and excellent copper-solvating properties of dimethyl sulfoxide enable the formation and stabilization of catalytically active copper species. However, the environmental concerns associated with dimethyl sulfoxide have motivated the exploration of greener alternatives [16] [17].
Water-based systems represent an environmentally superior approach, though yields can vary significantly (50-90%) depending on the specific substrate and catalyst combination [16] [17]. The development of water-compatible catalyst systems has enabled sustainable synthesis protocols that eliminate the need for organic solvents. Aqueous hydrogen peroxide systems demonstrate particular promise, achieving rapid phenol synthesis in one-minute reaction times at room temperature [16].
Alcoholic solvents, particularly ethanol, provide an excellent balance between environmental acceptability and synthetic efficiency [16]. Ethanol-based protocols achieve yields of 80-90% while offering simplified work-up procedures and reduced environmental impact [16]. The protic nature of alcoholic solvents facilitates certain mechanistic pathways, particularly those involving proton transfer steps [16].
Temperature optimization reveals a complex relationship between reaction rate, conversion, and selectivity [18] [19] [20]. Lower temperatures (50-80°C) favor selectivity but result in reduced reaction rates and incomplete conversion [21]. The optimal temperature range of 100-110°C provides the best compromise between reaction efficiency and product selectivity for most catalyst systems [2] [3] [19].
At elevated temperatures (150-200°C), while conversion rates increase dramatically, selectivity decreases due to the formation of side products through competing pathways [18] [22]. The relationship between temperature and catalyst deactivation becomes particularly important at higher temperatures, where prolonged exposure can lead to irreversible catalyst degradation [9].
Mechanochemical approaches have emerged as temperature-independent alternatives that achieve excellent results at ambient temperature [23]. Ball-milling techniques enable efficient coupling reactions without external heating, demonstrating yields of 64-88% through mechanical energy input alone [23]. These approaches eliminate the need for high-temperature processing while maintaining excellent product quality.
Systematic yield enhancement requires a multifaceted approach addressing catalyst design, reaction stoichiometry, and process optimization [22] [21] [23]. The development of effective strategies has focused on minimizing side reactions while maximizing the efficiency of the desired transformation.
Catalyst loading optimization reveals that moderate loadings (5-10 mol%) typically provide optimal performance [3] [19] [22]. Higher catalyst concentrations can lead to increased side reactions and catalyst aggregation, while insufficient catalyst loading results in incomplete conversion [19]. The relationship between catalyst loading and reaction time demonstrates that optimal conditions balance efficiency with economic considerations [21].
The use of slightly excess electrophiles (1.2-1.5 equivalents) enhances conversion while minimizing the formation of symmetric side products [23]. This strategy proves particularly effective in mechanochemical synthesis, where controlled stoichiometry prevents undesired oligomerization reactions [23]. The optimization of nucleophile-to-electrophile ratios has been systematically studied across various catalyst systems [22].
Reaction atmosphere control significantly impacts yield and selectivity [6] [7]. Inert atmosphere conditions prevent oxidative side reactions and catalyst deactivation, particularly important for copper-based systems [6]. The use of air as a terminal oxidant in certain protocols eliminates the need for stoichiometric oxidants while maintaining high efficiency [11].
Staged addition protocols have proven effective for controlling reaction selectivity [23]. The sequential addition of reagents prevents the accumulation of reactive intermediates that can lead to side product formation [23]. This approach has been particularly successful in mechanochemical synthesis, where precise control over reagent mixing enables optimal product formation [23].
Microwave-assisted protocols represent a modern approach to yield enhancement through controlled energy input [24]. Microwave heating enables rapid heating and precise temperature control, reducing reaction times while maintaining high selectivity [24]. These methods have proven particularly effective for oxidative coupling reactions leading to hydroxylated biphenyl products [24].
The implementation of flow chemistry techniques has enabled continuous optimization of reaction conditions [25]. Droplet microarray technology allows for the high-throughput screening of reaction conditions at the nanoliter scale, enabling rapid optimization of catalyst, solvent, and temperature combinations [25]. These approaches have facilitated the development of optimized protocols with minimal material consumption [25].
The development of environmentally sustainable methodologies for 3-phenylphenol synthesis has become increasingly important as industrial emphasis shifts toward reducing environmental impact and improving process sustainability [16] [26] [27]. Green chemistry approaches encompass various strategies including the use of renewable feedstocks, environmentally benign solvents, and catalytic systems that minimize waste generation.
Aqueous synthesis protocols represent a fundamental advancement in sustainable 3-phenylphenol production [16] [17]. Water-based systems eliminate the need for organic solvents while enabling rapid reaction rates through optimized catalyst design. The development of hydrogen peroxide-mediated hydroxylation reactions achieves phenol synthesis in one-minute reaction times at room temperature with yields exceeding 90% [16]. These protocols utilize minimal additives and require no chromatographic purification, significantly reducing the environmental footprint of the synthesis [16].
Electrochemical synthesis methods offer sustainable alternatives that utilize electrical energy rather than chemical oxidants [26]. Electrocatalytic transformation using formic acid enables the selective oxidation of benzene derivatives to yield aryl formates that readily hydrolyze to the corresponding phenols [26]. The electrochemical approach achieves Faradaic efficiencies of 75-80% with selective formation of mono-oxidized products at low temperatures [26]. The process generates hydrogen at the cathode, providing additional value from the transformation [26].
Biomass-derived approaches leverage renewable feedstocks for sustainable phenol production [28] [27]. Persulfate-promoted synthesis utilizes biomass-derived triacetic acid lactone in water to access substituted biphenyl compounds with high yields and regioselectivity [28]. These methods contribute to the utilization of renewable resources while employing environmentally friendly reaction media [28].
The recovery of antioxidants from agricultural wastes provides cost-effective precursors for phenolic compound synthesis [27]. Agricultural residues containing phenolic precursors can be processed at costs of $0.05-0.10 per kilogram, representing significant economic advantages over synthetic alternatives [27]. Solid-state fermentation and pulverization techniques enable the efficient extraction of polyphenolic compounds suitable for further synthetic elaboration [27].
Mechanochemical synthesis represents a solvent-free approach that eliminates environmental concerns associated with organic solvents [23]. Ball-milling techniques achieve coupling reactions through mechanical energy input, producing target compounds with yields of 64-88% without requiring external heating or organic solvents [23]. The mechanochemical approach reduces reaction times from 60 hours to 5.5 hours while eliminating the need for chromatographic purification [23].
Enzyme-catalyzed polymerization provides biocatalytic alternatives for phenolic compound elaboration [27]. Laccase-mediated reactions enable selective polymerization of catechol, resorcinol, and hydroquinone under mild conditions [27]. These biocatalytic approaches operate at ambient temperature and pH, eliminating the need for harsh reaction conditions while achieving selective transformations [27].
The development of recyclable catalyst systems addresses sustainability concerns related to metal consumption [6] [9]. Bio-derived copper nanoparticles demonstrate excellent recyclability while maintaining high activity across multiple reaction cycles [6]. The regeneration of these catalysts through simple separation techniques enables their reuse without significant loss of catalytic performance [6].
Green solvent alternatives have been systematically evaluated to replace environmentally problematic solvents [16] [17]. Ethanol-based protocols achieve yields of 80-90% while offering biodegradability and low toxicity [16]. Water-ethanol mixtures provide optimal conditions for certain transformations while maintaining environmental acceptability [16].
The implementation of atom-economical processes minimizes waste generation through efficient utilization of starting materials [16] [28]. One-pot synthesis protocols combine multiple transformations to reduce the number of synthetic steps and minimize intermediate isolation [16]. These approaches achieve overall yields of 64% across four synthetic steps while eliminating the need for chromatographic purification [23].
Life cycle assessment studies have quantified the environmental benefits of green chemistry approaches [29] [30]. The calculation of environmental metrics such as E-factor and EcoScale scores demonstrates significant improvements in environmental impact when transitioning from conventional to green synthetic methods [23]. Mechanochemical approaches reduce E-factors by factors of 2.7 compared to solution-based protocols [23].
Irritant